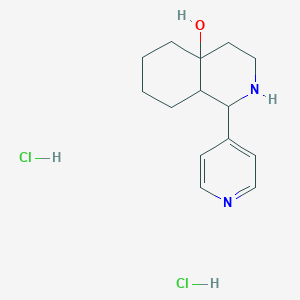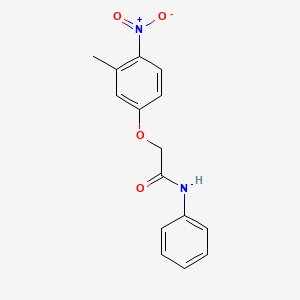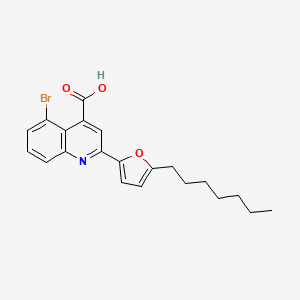
1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride is a chemical compound, also known as L-741,626, which is used in scientific research applications. This compound has been widely studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In
作用機序
The mechanism of action of 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride is not fully understood, but it is believed to act as a selective antagonist of the dopamine D1 receptor. This receptor is involved in the regulation of motor function, cognition, and mood, and dysfunction of this receptor has been implicated in the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride can have a variety of biochemical and physiological effects. For example, this compound has been shown to increase dopamine release in certain regions of the brain, which may contribute to its therapeutic effects in the treatment of Parkinson's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride in lab experiments is its specificity for the dopamine D1 receptor, which allows for more targeted studies of the role of this receptor in neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride. For example, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in the treatment of neurological disorders. Additionally, studies could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the safety and toxicity of this compound in humans.
合成法
The synthesis of 1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride involves the reaction of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-amine with 4-chloropyridine hydrochloride in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography steps to obtain the final product.
科学的研究の応用
1-(4-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride has been used in a variety of scientific research applications, particularly in the study of neurological disorders. This compound has been shown to have potential therapeutic effects in the treatment of Parkinson's disease and schizophrenia, as well as other disorders such as depression and anxiety.
特性
IUPAC Name |
1-pyridin-4-yl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c17-14-6-2-1-3-12(14)13(16-10-7-14)11-4-8-15-9-5-11;;/h4-5,8-9,12-13,16-17H,1-3,6-7,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIWMKBMUZIYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC=NC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)

![2-amino-5-(4-chlorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6039972.png)

![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)

![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6040024.png)
